7-methyl-6-oxo-N-(4-sulfamoylphenyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide
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Description
The compound “7-methyl-6-oxo-N-(4-sulfamoylphenyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide” is a complex organic molecule. It is related to a class of compounds known as cyanoacetamides . These compounds are often used as precursors in the synthesis of various heterocyclic compounds .
Synthesis Analysis
The synthesis of similar compounds often involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . An efficient, eco-friendly, and green synthesis method has been reported for a series of novel spiro-N-(4-sulfamoylphenyl)-2-carboxamide derivatives . This method was carried out in ethanol at room temperature in green conditions, yielding up to 90% .Chemical Reactions Analysis
The chemical reactivity of similar compounds is often high, enabling them to participate in a variety of condensation and substitution reactions . For instance, the cyclocondensation reaction of N-substituted cyanoacetamide with salicyldehyde, 2-hydroxynaphthaldehyde, 7-hydroxy-5-methoxy-2 methyl-4-oxo-4H-chromone-6-carboxaldehyde in ethanol smoothly furnished 2H-chromene-3-carboxamide .Mechanism of Action
properties
IUPAC Name |
7-methyl-6-oxo-N-(4-sulfamoylphenyl)-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4S2/c1-9-6-17-15-19(14(9)21)7-10(8-24-15)13(20)18-11-2-4-12(5-3-11)25(16,22)23/h2-6,10H,7-8H2,1H3,(H,18,20)(H2,16,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXPTCIDMBUBKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N(C1=O)CC(CS2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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